IWP12
Overview
Description
IWP-12 is a potent inhibitor of the enzyme porcupine, which is a membrane-bound O-acyltransferase. This enzyme is essential for the production of Wnt proteins, which play a crucial role in cell signaling pathways. IWP-12 effectively inhibits cell-autonomous Wnt signaling with an IC50 value of 15 nanomolar . The compound has a molecular formula of C18H18N4O2S3 and a molecular weight of 418.56 grams per mole .
Mechanism of Action
Target of Action
IWP-12, also known as IWP12, IWP-12, SMR000025621, 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, or N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-3,6-dimethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio]acetamide, is a potent inhibitor of Porcupine (PORCN) . PORCN is an acyltransferase that plays a crucial role in the Wnt signaling pathway .
Mode of Action
IWP-12 inhibits the activity of PORCN, thereby disrupting the Wnt signaling pathway . It does this by inhibiting cell-autonomous Wnt signaling with an IC50 of 15 nM .
Biochemical Pathways
The primary biochemical pathway affected by IWP-12 is the Wnt signaling pathway . By inhibiting PORCN, IWP-12 prevents the palmitoylation and activation of Wnt proteins, which are key components of the Wnt signaling pathway .
Pharmacokinetics
It is soluble in dmso at a concentration of 25 mg/ml , which may suggest good bioavailability.
Result of Action
The inhibition of PORCN by IWP-12 leads to the disruption of the Wnt signaling pathway . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in the context of cancer, where the Wnt signaling pathway is often upregulated, the inhibition of this pathway by IWP-12 could potentially suppress tumor growth .
Action Environment
For instance, it is recommended to store the compound at -20°C for long-term storage .
Biochemical Analysis
Biochemical Properties
IWP 12 plays a significant role in biochemical reactions, particularly in the Wnt signaling pathway . It interacts with the enzyme PORCN, inhibiting its activity and thereby suppressing Wnt signaling . The nature of this interaction is inhibitory, with IWP 12 binding to PORCN and preventing it from performing its normal function .
Cellular Effects
IWP 12 has profound effects on various types of cells and cellular processes. It influences cell function by modulating the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration . By inhibiting Wnt signaling, IWP 12 can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of IWP 12 involves its binding to PORCN, an enzyme that plays a key role in the Wnt signaling pathway . This binding inhibits the activity of PORCN, leading to a decrease in Wnt signaling . This can result in changes in gene expression and cellular functions .
Metabolic Pathways
IWP 12 is involved in the Wnt signaling pathway, interacting with the enzyme PORCN
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IWP-12 involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the acylation of the intermediate compound to form IWP-12 .
Industrial Production Methods
Industrial production of IWP-12 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The compound is typically purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
IWP-12 undergoes various chemical reactions, including:
Oxidation: IWP-12 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: IWP-12 can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms of the compound .
Scientific Research Applications
IWP-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of porcupine and its effects on Wnt signaling pathways.
Biology: Employed in research to understand the role of Wnt signaling in cell development and differentiation.
Medicine: Investigated for its potential therapeutic applications in diseases where Wnt signaling is dysregulated, such as cancer and degenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Wnt signaling pathways
Comparison with Similar Compounds
Similar Compounds
IWP-2: Another potent inhibitor of porcupine with similar inhibitory effects on Wnt signaling.
IWP-4: Similar to IWP-12, it inhibits porcupine and affects Wnt signaling pathways.
C59: A different class of porcupine inhibitor with distinct chemical structure but similar mechanism of action
Uniqueness
IWP-12 is unique due to its high potency and specificity for the porcupine enzyme. Its ability to inhibit Wnt signaling at very low concentrations makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-9-4-5-11-13(6-9)27-17(19-11)21-14(23)8-25-18-20-12-7-10(2)26-15(12)16(24)22(18)3/h4-6,10H,7-8H2,1-3H3,(H,19,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFDSBJDWZOTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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